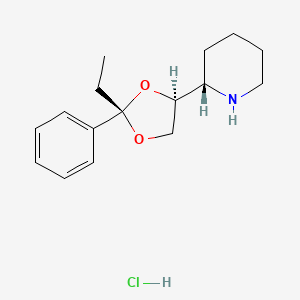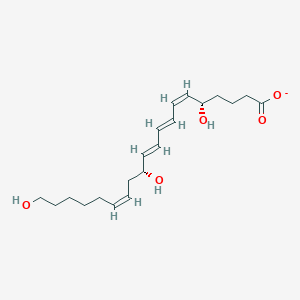
(5S,6Z,8E,10E,12R,14Z)-5,12,20-trihydroxyicosa-6,8,10,14-tetraenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
20-hydroxy-leukotriene B4(1-) is conjugate base of 20-hydroxy-leukotriene B4 arising from deprotonation of the carboxylic acid function. It has a role as a human metabolite. It is a conjugate base of a 20-hydroxy-leukotriene B4.
Scientific Research Applications
Synthesis and Metabolism
Synthesis Techniques : Advances in synthesis techniques for complex fatty acids, such as the stereochemical approach for (6Z,10E,12Z)-octadeca-6,10,12-trienoic acid and (8Z,12E,14Z)-eicosa-8,12,14-trienoic acid, have been developed. These methods involve palladium-catalyzed cross-coupling reactions and Wittig reactions, providing high chemical purities and aiding in metabolic studies (Loreau, Chardigny, Sebedio, & Nöel, 2003).
Metabolic Fate and Inactivation : Studies on Resolvin E1 (RvE1), which shares a similar structure to the queried compound, reveal its conversion to several metabolic products in various species and tissues. These metabolites have reduced bioactivity compared to RvE1, suggesting specific inactivation pathways during inflammation resolution (Hong, Porter, Lu, Oh, Pillai, & Serhan, 2008).
Biological Functions
- Anti-inflammatory Properties : The compound Resolvin E1, closely related to the queried chemical, exhibits significant anti-inflammatory effects. These effects include reducing dermal inflammation and interleukin 12 production through the activation of specific receptors, suggesting potential for therapeutic applications in inflammation-related disorders (Arita, Bianchini, Aliberti, Sher, Chiang, Hong, Yang, Petasis, & Serhan, 2005).
Analytical and Quantitative Methods
- Quantitative Analysis : Advanced analytical techniques, such as ultrahigh-performance liquid chromatography and mass spectrometry, have been employed to quantify similar fatty acids in food supplements. These methods provide insights into the concentrations and potential effects of these compounds in dietary sources (Schlotterbeck, Cebo, Kolb, & Lämmerhofer, 2018).
properties
Molecular Formula |
C20H31O5- |
|---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
(5S,6Z,8E,10E,12R,14Z)-5,12,20-trihydroxyicosa-6,8,10,14-tetraenoate |
InChI |
InChI=1S/C20H32O5/c21-17-10-6-2-1-3-7-12-18(22)13-8-4-5-9-14-19(23)15-11-16-20(24)25/h3-5,7-9,13-14,18-19,21-23H,1-2,6,10-12,15-17H2,(H,24,25)/p-1/b5-4+,7-3-,13-8+,14-9-/t18-,19-/m1/s1 |
InChI Key |
PTJFJXLGRSTECQ-PSPARDEHSA-M |
Isomeric SMILES |
C(CC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)[O-])O)O)CCO |
Canonical SMILES |
C(CCC=CCC(C=CC=CC=CC(CCCC(=O)[O-])O)O)CCO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



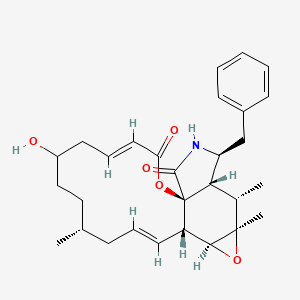
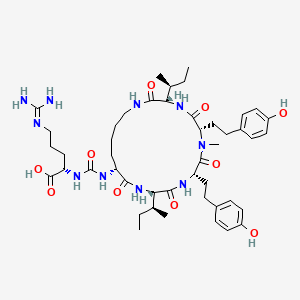
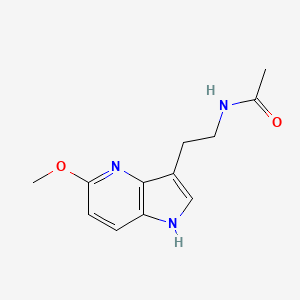

![(1S,2S,5S,9S)-2-methyl-6-methylidene-9-propan-2-yl-11-oxatricyclo[6.2.1.01,5]undecan-8-ol](/img/structure/B1259950.png)
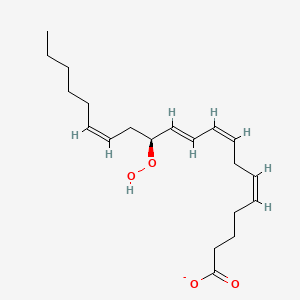
![(8R,9S,10S,13S,14S)-16-hydroxy-13-methyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1259954.png)

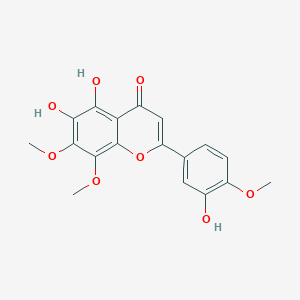
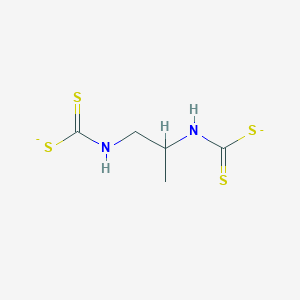
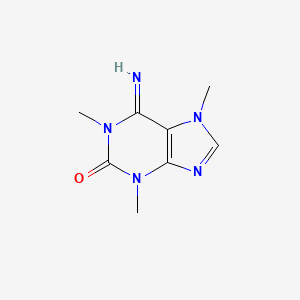
![(6aR,11aR)-8-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol](/img/structure/B1259963.png)

